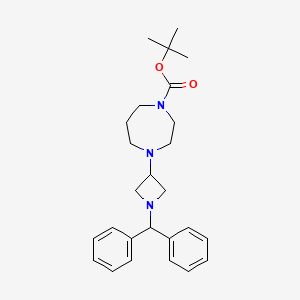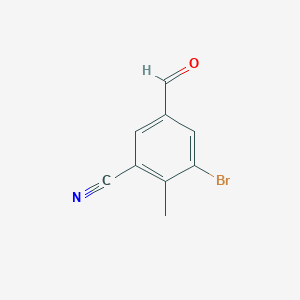
3-Bromo-5-formyl-2-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-formyl-2-methylbenzonitrile is an organic compound with the molecular formula C9H6BrNO. It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a formyl group, and a methyl group on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-formyl-2-methylbenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzonitrile, followed by formylation. The reaction conditions often involve the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step. The formylation can be achieved using formylating agents like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes safety and environmental considerations, ensuring that the processes are efficient and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-formyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 3-bromo-5-carboxy-2-methylbenzonitrile.
Reduction: Formation of 3-bromo-5-hydroxymethyl-2-methylbenzonitrile.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-5-formyl-2-methylbenzonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-formyl-2-methylbenzonitrile involves its interaction with specific molecular targets. In coupling reactions, it acts as an electrophile, facilitating the formation of carbon-carbon bonds. The presence of the formyl group allows it to participate in various nucleophilic addition reactions, while the bromine atom can be substituted by other nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylbenzonitrile: Similar structure but lacks the formyl group.
3-Bromo-2-methylbenzonitrile: Similar structure but lacks the formyl group.
5-Bromo-2-methylbenzonitrile: Similar structure but lacks the formyl group.
Uniqueness
3-Bromo-5-formyl-2-methylbenzonitrile is unique due to the presence of both the bromine atom and the formyl group on the benzene ring. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propriétés
Formule moléculaire |
C9H6BrNO |
|---|---|
Poids moléculaire |
224.05 g/mol |
Nom IUPAC |
3-bromo-5-formyl-2-methylbenzonitrile |
InChI |
InChI=1S/C9H6BrNO/c1-6-8(4-11)2-7(5-12)3-9(6)10/h2-3,5H,1H3 |
Clé InChI |
JCKIEFLSESZKQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)

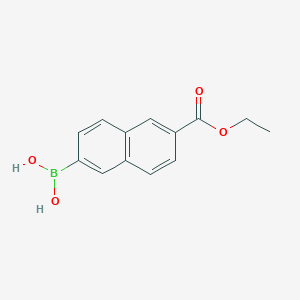

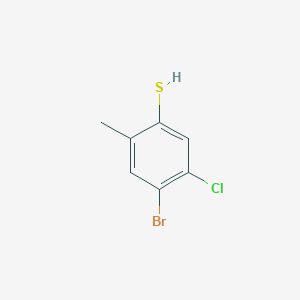

![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)
![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
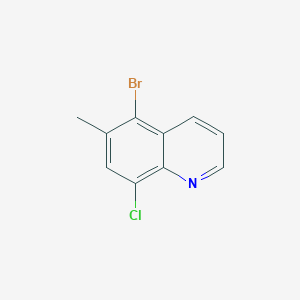
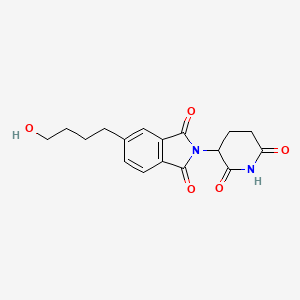
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)

